1-Fmoc-2-(hydroxymethyl)piperidine

Description

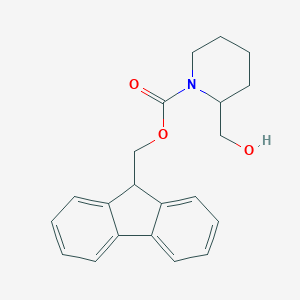

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-7-5-6-12-22(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,23H,5-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBORKCVXTSTNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596450 | |

| Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170867-95-5 | |

| Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Substituted Piperidine Scaffolds in Pharmaceutical Design

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in pharmaceutical design. sigmaaldrich.com Its prevalence is a testament to its favorable physicochemical properties, including its ability to exist in a stable, low-energy chair conformation, which can project substituents in well-defined three-dimensional orientations. This structural rigidity allows for precise interactions with biological targets such as enzymes and receptors.

Substituted piperidines are integral components in a vast array of approved drugs, demonstrating a broad spectrum of biological activities. chempep.com These include treatments for neurological disorders, cancer, infectious diseases, and pain management. youtube.com The ability to introduce various substituents onto the piperidine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). The development of novel synthetic methods to create highly substituted piperidine analogs remains an active and significant area of research in organic and medicinal chemistry. nih.gov

Importance of Chiral 2 Hydroxymethylpiperidine Units in Stereoselective Synthesis

The introduction of a hydroxymethyl group at the 2-position of the piperidine (B6355638) ring, particularly in a stereochemically defined manner, adds a crucial layer of functionality and complexity. The resulting 1,2-amino alcohol motif is a key structural feature in numerous natural products, including many alkaloids with significant biological activities. nih.gov The chirality at the C2 position is often critical for biological recognition and efficacy.

The chiral 2-hydroxymethylpiperidine unit is a valuable building block in stereoselective synthesis, a field focused on the synthesis of single enantiomers of chiral molecules. nih.gov The hydroxyl group can serve as a handle for further chemical transformations or as a key hydrogen-bonding partner in interactions with biological macromolecules. The synthesis of such chiral units can be approached through various strategies, including the use of the "chiral pool," where naturally occurring chiral molecules like L-pipecolinic acid are used as starting materials. nih.gov The diastereoselective reduction of corresponding carbonyl intermediates is another common method to establish the desired stereochemistry at the alcohol center. nih.gov The ability to construct molecules with precise three-dimensional arrangements is paramount in modern drug discovery, and chiral building blocks like 2-hydroxymethylpiperidine are indispensable tools in this endeavor. For instance, the related (S)-1-Boc-2-piperidinemethanol, which features a different protecting group, is recognized as a versatile intermediate for synthesizing bioactive molecules, particularly those targeting neurological disorders. chemimpex.com

Role of the 9 Fluorenylmethyloxycarbonyl Fmoc Protecting Group in Amine Functionalization

Construction of the Piperidine Core

The formation of the piperidine ring is the foundational challenge in synthesizing compounds like this compound. Chemists have devised numerous strategies that can be broadly categorized into cyclization of linear precursors, reduction of aromatic pyridine (B92270) systems, and multicomponent reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of the piperidine ring from a single acyclic precursor containing all the necessary atoms. This approach offers excellent control over stereochemistry by leveraging substrate-controlled or catalyst-controlled ring closure.

Key methods include:

Reductive Amination: A common and powerful strategy involves the cyclization of δ-amino aldehydes or ketones. For instance, the intramolecular reductive amination of ϖ-amino fatty acids, catalyzed by iron complexes, can produce piperidinone intermediates that are further reduced to piperidines. nih.gov

Radical Cyclization: Radical reactions provide another pathway. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been used to create 2,4-disubstituted piperidines. organic-chemistry.org

Metal-Catalyzed Cyclization: Transition metals, particularly palladium and gold, catalyze a variety of intramolecular cyclization reactions. Palladium-catalyzed intramolecular carboamination of unactivated alkenes can form N-functionalized piperidines. nih.gov Gold catalysts have been shown to be effective in the intramolecular hydroamination of N-allenyl carbamates to yield cyclic amines, including piperidines. organic-chemistry.org A notable example is the palladium-catalyzed cyclization of an optically active urethane (B1682113) to produce a chiral 2-functionalized piperidine, demonstrating an efficient intramolecular chirality transfer. oup.com

Ring-Closing Metathesis (RCM): This powerful C-C bond-forming reaction, often using ruthenium-based catalysts, can close a diene-containing amine precursor to form a tetrahydropyridine, which is then reduced to the corresponding piperidine. nih.gov

Table 1: Examples of Intramolecular Cyclization for Piperidine Synthesis

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Reductive Amination/Cyclization | Iron Complex / Phenylsilane | ϖ-Amino Fatty Acids | Forms piperidinone intermediate, which is then reduced. | nih.gov |

| Palladium-Catalyzed Cyclization | Palladium Catalyst | Optically Active Urethane | Achieves high intramolecular chirality transfer. | oup.com |

| Intramolecular Amination | Copper Catalyst | Organoboronates | Proceeds via a 1,2-metalate shift of an aminoboron "ate" complex. | organic-chemistry.org |

| Intramolecular Carboamination | Copper(II) Neodecanoate | γ- and δ-alkenyl N-arylsulfonamides | Forms both pyrrolidines and piperidines via oxidative cyclization. | nih.gov |

Intermolecular Cyclization and Annulation Reactions

Intermolecular strategies construct the piperidine ring by combining two or more separate molecular fragments. These methods, often called annulation reactions, are highly convergent and allow for the rapid assembly of complex piperidine structures.

Common annulation strategies include:

[5+1] Annulation: This approach combines a five-atom carbon chain (often a 1,5-dielectrophile) with an amine as the one-atom component. A "hydrogen borrowing" [5+1] annulation, catalyzed by iridium, can stereoselectively synthesize substituted piperidines from amino alcohols and diols. nih.gov

[4+2] Cycloadditions (Aza-Diels-Alder): This is a classic method where an imine (the dienophile) reacts with a diene to form a tetrahydropyridine, which can be subsequently reduced. This strategy provides excellent control over the stereochemistry of the newly formed ring.

Tandem Reactions: Some strategies combine multiple reactions in one pot. For example, a tandem cross-metathesis/intramolecular aza-Michael reaction between enones and unsaturated carbamates, promoted by a Hoveyda-Grubbs catalyst, can lead to β-amino carbonyl units that are precursors to piperidines. organic-chemistry.org

Hydrogenation and Reductive Methodologies

The hydrogenation of pyridine derivatives is one of the most direct and widely used methods for synthesizing piperidines. researchgate.netnih.gov The primary challenge lies in achieving high stereoselectivity, especially when creating chiral centers. Significant progress has been made using both heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis: Catalysts such as rhodium on carbon (Rh/C), platinum oxide (PtO₂), and novel cobalt or nickel-based nanoparticles are frequently employed. nih.govnih.gov These reactions often require high pressures and temperatures, though recent advancements have enabled milder conditions. researchgate.netnih.gov For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles has been shown to facilitate acid-free hydrogenation in water. nih.gov

Homogeneous Catalysis: Soluble transition-metal complexes, particularly those of rhodium, iridium, and ruthenium, offer greater control over selectivity. dicp.ac.cnnih.govchemrxiv.org The use of chiral ligands allows for asymmetric hydrogenation, producing enantiomerically enriched piperidines from prochiral pyridinium (B92312) salts or substituted pyridines. dicp.ac.cnchemrxiv.org An iridium(I) catalyst with a P,N-ligand has been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Similarly, rhodium-catalyzed transfer hydrogenation using formic acid can induce chirality during the reduction of pyridinium salts. dicp.ac.cn

Table 2: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst Type | Metal Center | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| Homogeneous | Iridium (Ir) | Effective for asymmetric hydrogenation of pyridinium salts; tolerates sensitive functional groups. | Low catalyst loading, often mild conditions. | nih.govchemrxiv.org |

| Homogeneous | Rhodium (Rh) | Used in asymmetric transfer hydrogenation; can induce chirality with chiral amines. | Formic acid as hydrogen source. | dicp.ac.cn |

| Heterogeneous | Cobalt (Co) | Nanoparticle-based; allows for acid-free hydrogenation, can be performed in water. | Varies, can be milder than traditional methods. | nih.gov |

| Heterogeneous | Nickel (Ni) | Nanocatalysts used for hydrogenation of pyridine derivatives. | Generally requires elevated temperature/pressure. | nih.gov |

Multicomponent Reaction Pathways to Piperidine Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all starting materials. taylorfrancis.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. taylorfrancis.comajchem-a.com

Several MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.comtandfonline.com For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can yield piperidine scaffolds. taylorfrancis.com Another notable MCR involves the Yb(OTf)₃ and AgOTf co-catalyzed reaction of dimethyl malonate and formaldehyde (B43269) O-benzyl oxime to produce a piperidone derivative that serves as a useful building block. tandfonline.com Biocatalysis has also been applied, with immobilized Candida antarctica lipase (B570770) B (CALB) being used to catalyze an MCR for piperidine synthesis. rsc.org

N-Arylation and N-Functionalization Strategies for Piperidines

Once the piperidine core is formed, functionalization of the nitrogen atom is a common subsequent step. The introduction of an Fmoc group, as in the title compound, is typically achieved by reacting the secondary amine of 2-(hydroxymethyl)piperidine with a reagent like Fmoc-Cl under basic conditions. total-synthesis.com However, other important N-functionalizations include the introduction of aryl groups, which is critical for many pharmaceutical compounds.

Transition metal-catalyzed cross-coupling reactions are the premier methods for forming C-N bonds to functionalize the piperidine nitrogen with aryl or heteroaryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile and widely used methods for N-arylation. acs.orgresearchgate.netrsc.org It involves the coupling of an amine with an aryl halide or triflate. The development of sophisticated phosphine (B1218219) ligands has enabled the coupling of a vast range of substrates, including piperidines, under relatively mild conditions. acs.orgrsc.org High-throughput experimentation has been used to identify optimal catalysts and conditions for coupling piperidines with five-membered heteroaromatic bromides. acs.org

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for C-N bond formation. wikipedia.orgorganic-chemistry.org Traditionally, it required harsh reaction conditions (high temperatures, polar solvents) and stoichiometric amounts of copper. wikipedia.org Modern variations use catalytic amounts of soluble copper salts with ligands such as diamines or N,N-dimethyl glycine, allowing the reaction to proceed under milder conditions. wikipedia.orgorganic-chemistry.org While often requiring higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool, especially for certain substrate combinations. wikipedia.org

Table 3: Comparison of N-Arylation Reactions for Piperidines

| Reaction | Metal Catalyst | Typical Ligands | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | Bulky, electron-rich phosphines (e.g., Josiphos, XPhos) | Broad substrate scope, mild conditions, high functional group tolerance. | Catalyst/ligand can be expensive. | acs.orgrsc.org |

| Ullmann Condensation | Copper (Cu) | Diamines, amino acids (e.g., N,N-dimethyl glycine), phenanthrolines | Inexpensive metal catalyst. | Often requires higher temperatures and stronger electron-withdrawing groups on the aryl halide. | wikipedia.orgorganic-chemistry.org |

Organolithium-Mediated Synthetic Routes

Organolithium-mediated reactions offer a powerful method for the C-functionalization of piperidine rings. A key strategy involves the diastereoselective lithiation of an N-protected piperidine, followed by trapping the resulting organolithium species with a suitable electrophile. This approach allows for the direct introduction of substituents at a specific position with stereochemical control.

For instance, a diastereoselective lithiation/trapping methodology has been successfully utilized to access specific stereoisomers of substituted piperidines that are not easily obtained through other means, such as epimerization. whiterose.ac.uk In a typical sequence relevant to the synthesis of a 2-(hydroxymethyl)piperidine framework, an N-protected piperidine can be deprotonated at the C2 position using a strong lithium amide base, such as lithium diisopropylamide (LDA) or a chiral lithium amide, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The stereochemical outcome of the deprotonation is often directed by the N-protecting group and any existing substituents on the ring, which can favor the formation of either an axial or equatorial organolithium intermediate.

Stereoselective Synthesis of 2-(hydroxymethyl)piperidine Frameworks

Achieving stereochemical purity in the 2-(hydroxymethyl)piperidine core is paramount. Both enantioselective and diastereoselective strategies are employed to control the absolute and relative stereochemistry of the chiral centers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several advanced catalytic methods have been developed for the asymmetric synthesis of substituted piperidines.

Iridium-Catalyzed Allylic Cyclization: Enantiomerically enriched 2,6-disubstituted piperidines can be synthesized using iridium-catalyzed intramolecular allylic cyclization. The choice of the enantiomer of the chiral ligand associated with the iridium catalyst acts as a "configurational switch," dictating which enantiomer of the product is formed with high selectivity. nih.gov

Palladium-Catalyzed Alkene Amination: An enantioselective approach for the synthesis of substituted piperidines involves the palladium-catalyzed oxidative amination of unactivated alkenes. The use of a novel pyridine-oxazoline ligand with a sterically bulky substituent is key to achieving high enantioselectivity. nih.gov

Radical-Mediated Cyclization: Chiral piperidines can be accessed through radical-mediated processes. For example, the enantioselective cyanidation of certain amines using a chiral copper(II) catalyst can produce aminonitriles, which then undergo cyclization in the presence of a reducing agent like DIBAL-H to form the chiral piperidine ring. nih.gov

Diastereoselective methods establish the desired relative stereochemistry between substituents on the piperidine ring. Common strategies include substrate-controlled hydrogenations and cyclization reactions.

Hydrogenation of Pyridines: A widely used and practical method for synthesizing polysubstituted piperidines is the hydrogenation of corresponding pyridine precursors. The catalytic hydrogenation of disubstituted pyridines, for instance, often proceeds with high diastereoselectivity to furnish cis-piperidines. whiterose.ac.ukrsc.org The choice of catalyst (e.g., Raney-Ni, rhodium on carbon) and reaction conditions can influence the stereochemical outcome. nih.gov

Base-Mediated Epimerization: Once a specific diastereomer is obtained, it can sometimes be converted to another through epimerization. For example, cis-piperidines synthesized via hydrogenation can be transformed into their more thermodynamically stable trans-diastereoisomers. This is often achieved by base-mediated epimerization at the carbon atom adjacent to an activating group, such as an ester. whiterose.ac.uk

Light-Mediated Epimerization: A general and highly diastereoselective method for piperidine epimerization can be achieved using photoredox catalysis. This technique allows for the conversion of a less stable diastereomer into the more stable one for a wide range of substituted piperidines, including those with aryl, alkyl, and carboxylic acid derivatives. The reaction is reversible, with the final diastereomeric ratio correlating well with the calculated relative stabilities of the isomers. escholarship.org

Reductive Cyclization: Diastereomerically pure piperidines can be prepared via the reductive cyclization of linear precursors. For example, the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone can yield a single diastereomer of an N-hydroxypiperidine. ajchem-a.com Similarly, the diastereoselective reductive cyclization of amino acetals provides another route to control stereochemistry. nih.gov

The table below summarizes findings for diastereoselective synthesis strategies.

| Method | Precursor | Reagents/Catalyst | Key Feature | Product | Ref |

| Hydrogenation | Disubstituted Pyridines | H₂, Various Catalysts (e.g., PtO₂) | Generally yields cis-isomers | cis-Disubstituted Piperidines | whiterose.ac.uk |

| Epimerization | cis-Methyl Pipecolinates | NaOMe, MeOH | Conformational control leads to trans-isomers | trans-Disubstituted Piperidines | whiterose.ac.uk |

| Lithiation/Trapping | N-Boc-4-methylpiperidine | s-BuLi/TMEDA, then MeI | Accesses specific trans-isomer | trans-2,4-Disubstituted Piperidine | whiterose.ac.uk |

| Photoredox Epimerization | Diastereomeric Mixture of Piperidines | Ir-based Photocatalyst, Light | Reversible epimerization to the most stable isomer | Thermodynamically Favored Diastereomer | escholarship.org |

Introduction and Manipulation of the Hydroxymethyl Substituent

The C2-hydroxymethyl group (-CH₂OH) is a key functional handle. Its introduction can be achieved either by building the piperidine ring with the substituent already in place or by functionalizing a pre-formed piperidine ring.

One of the most direct methods involves the reduction of a C2-carbonyl group. Chiral 2-piperidinecarboxylic acid (pipecolic acid) or its esters are common starting materials. The carboxylic acid or ester functionality can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This approach preserves the stereochemistry at the C2 position.

Alternatively, as discussed in the context of organolithium routes (Section 2.1.5.2), the hydroxymethyl group can be introduced directly onto the piperidine ring. This involves the formation of an organometallic species, typically an organolithium, at the C2 position of an N-protected piperidine, followed by reaction with formaldehyde as a one-carbon electrophile. whiterose.ac.uk This method is particularly useful for creating the C-C bond directly on the heterocyclic core.

The condensation of 2-(hydroxymethyl)piperidine (2-HMP) with various aldehydes is also a well-documented reaction, typically leading to the formation of oxazolidine (B1195125) ring systems. nih.gov This highlights the utility of the pre-formed 2-(hydroxymethyl)piperidine as a versatile building block in its own right for further synthetic transformations. nih.govchemicalbook.com

Fmoc Protection Strategies for Piperidine Nitrogen

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in organic synthesis, particularly valued in peptide synthesis for its unique cleavage conditions. wikipedia.org Protecting the secondary amine of the piperidine ring as its Fmoc carbamate (B1207046) allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule without affecting the nitrogen atom.

The Fmoc group is typically introduced by reacting the piperidine nitrogen with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is generally carried out under basic conditions, such as in the presence of sodium bicarbonate or an organic base like pyridine, to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide, respectively). total-synthesis.com

A defining feature of the Fmoc group is its lability to bases, proceeding via a β-elimination mechanism. nih.gov It is stable to acidic conditions, which makes it orthogonal to other protecting groups like the tert-butoxycarbonyl (Boc) group, which is removed with acid. total-synthesis.compeptide.com The Fmoc group is rapidly cleaved by treatment with a mild base, most commonly a solution of piperidine (typically 20%) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgpeptide.com The use of piperidine as the deprotecting agent is advantageous because it traps the dibenzofulvene byproduct, preventing side reactions. wikipedia.orgyoutube.com Other bases such as 4-methylpiperidine (4MP), piperazine (B1678402) (PZ), and 1,8-diazabicycloundec-7-ene (DBU) can also be used for Fmoc removal. nih.govpeptide.com

The relative lability of the Fmoc group in the presence of various amines is summarized in the table below.

| Base | Solvent | Half-life of Fmoc-Val-OH | Key Characteristics | Ref |

| Piperidine | DMF | ~6 seconds | Standard, fast, and efficient deprotection | wikipedia.org, total-synthesis.com |

| Morpholine | DMF | Seconds | Virtually instantaneous, similar to piperidine | total-synthesis.com |

| DBU/Piperidine | DMF | N/A | Alternative cocktail for efficient removal | peptide.com |

| Piperazine | DMF/Ethanol | N/A | An effective alternative to piperidine | nih.gov |

This orthogonality makes the Fmoc group an excellent choice for protecting the piperidine nitrogen in this compound, allowing for selective deprotection without disturbing other sensitive functionalities, such as acid-labile esters or silyl (B83357) ethers that might be present elsewhere in a complex molecule.

Utilization as a Chiral Building Block in Asymmetric Synthesis

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and pharmacologically active molecules. The enantioselective synthesis of substituted piperidines is, therefore, a significant goal in medicinal and synthetic chemistry. Chiral building blocks, such as the enantiomerically pure forms of this compound, are valuable starting materials for these syntheses.

While specific, large-scale applications of this compound in complex total syntheses are not extensively documented in mainstream literature, its structural components make it an ideal candidate for such endeavors. The fixed stereocenter at the C-2 position can direct the stereochemical outcome of subsequent reactions, allowing for the construction of molecules with multiple, well-defined chiral centers. The hydroxymethyl group offers a versatile handle for chemical modification, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution, thereby enabling chain extension and further functionalization of the piperidine ring. The Fmoc-protected nitrogen allows for its integration into larger structures, with the protecting group being removed at a strategic point in the synthetic route. Its utility is analogous to other chiral aminoalcohol-derived lactams and piperidine systems used to create complex acyclic and heterocyclic structures. nih.gov

Integration into Solid-Phase Peptide Synthesis (SPPS)

The true utility of the Fmoc group on this compound is realized in the context of Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the efficient, stepwise construction of peptides and related molecules on a solid support.

This compound is not a standard proteinogenic amino acid. Its incorporation into a peptide chain results in the formation of a peptidomimetic—a molecule that mimics the structure and function of a natural peptide but possesses modified properties, such as enhanced metabolic stability, increased receptor affinity, or constrained conformations.

The piperidine ring of this building block is a structural analogue of the proline ring, but with an expanded six-membered structure. When incorporated into a peptide backbone, it can act as a potent turn-inducer, forcing the peptide chain to adopt a specific three-dimensional shape. univ-rennes1.fr This is particularly valuable in drug design, where a specific conformation is often required for binding to a biological target. The synthesis of such "mixed" aza-peptides and peptidomimetics often relies on an Fmoc-based strategy, where specialized building blocks are sequentially added to a growing chain on a solid support. rsc.orgnih.gov The synthesis of aza-pipecolic acid derivatives for inclusion in peptidomimetics has been described, highlighting the importance of such cyclic, non-natural amino acid surrogates in modulating peptide structure and function. nih.gov

A critical and repeated step in any Fmoc-based SPPS is the removal of the N-α-Fmoc protecting group to expose a free amine for the subsequent coupling reaction. acs.org This deprotection is the pivotal reaction for this compound in the context of SPPS. The protocols and mechanisms described below are general to all Fmoc-protected species, including the title compound.

The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. peptide.com The process occurs in two main steps:

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton on the C9 carbon of the fluorene (B118485) ring system. acs.org

β-Elimination: This abstraction leads to the formation of an intermediate that rapidly undergoes elimination, releasing the free amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF). acs.orgscielo.org.mx

The liberated dibenzofulvene is a reactive species that can undergo side reactions, such as alkylating the newly deprotected amine, which would terminate the peptide chain elongation. To prevent this, the deprotection is carried out using a large excess of a nucleophilic amine (e.g., piperidine), which acts as a scavenger by trapping the DBF to form a stable, inert adduct (dibenzofulvene-piperidine adduct). peptide.comrsc.org This adduct is then washed away from the solid support.

While a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the historical gold standard for Fmoc removal, several other bases have been investigated as alternatives to address issues such as toxicity, side reactions (like aspartimide formation), and reaction efficiency. acs.orgnih.govsigmaaldrich.com

| Reagent | Typical Concentration | pKa (of conjugate acid) | Speed | Key Advantages & Disadvantages |

| Piperidine | 20% in DMF | 11.1 | Fast | Adv: Gold standard, effective DBF scavenger. scielo.org.mxDisadv: Regulated precursor, can promote aspartimide formation. acs.org |

| 4-Methylpiperidine | 20% in DMF | ~11.2 | Fast | Adv: Similar kinetics to piperidine, not regulated, may offer slight advantages in purity for some sequences. rsc.orgsigmaaldrich.comDisadv: Similar propensity for aspartimide formation as piperidine. |

| Piperazine | 5-10% in DMF/EtOH | 9.8 | Slower | Adv: Less toxic, reduces aspartimide formation. sigmaaldrich.comDisadv: Slower kinetics, can precipitate with DBF if used alone. Often used with DBU. iris-biotech.de |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF | ~13.5 | Very Fast | Adv: Extremely rapid deprotection. scielo.org.mxDisadv: Non-nucleophilic (does not scavenge DBF), expensive, can catalyze significant side reactions. Often used with a nucleophilic scavenger like piperazine. scielo.org.mx |

| Morpholine | 20-50% in DMF | 8.4 | Slower | Adv: Minimizes diketopiperazine and aspartimide formation. Disadv: Slower reaction times compared to piperidine. |

| Diethylamine | 20% in CH₂Cl₂ (with Lewis acid) | 11.0 | Variable | Adv: Inexpensive. Disadv: Less effective than cyclic secondary amines; requires additives like Lewis acids to be efficient in non-polar solvents. peptideweb.com |

| Pyrrolidine (B122466) | 20% in various solvents | 11.3 | Fast | Adv: Efficient base and DBF scavenger, allows for Fmoc removal in less polar, "greener" solvents. peptide.comDisadv: Can be too reactive in some contexts. |

This table is generated based on data from multiple sources. acs.orgpeptide.comscielo.org.mxrsc.orgsigmaaldrich.comiris-biotech.depeptideweb.com

Solvent Effects: The deprotection reaction is significantly faster in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar solvents such as dichloromethane (B109758) (DCM). acs.org The choice of solvent can also influence peptide aggregation, a phenomenon where growing peptide chains clump together on the resin, hindering reagent access. Recent research has focused on finding "greener" solvent alternatives, with studies showing that bases like pyrrolidine can enable efficient deprotection in solvent mixtures such as DMSO/ethyl acetate. peptide.comnih.gov

Concentration: The standard concentration for piperidine is 20% (v/v) in DMF, which ensures a large excess to act as both the base and the scavenger. While lower concentrations (e.g., 5%) can be used, this typically increases the required reaction time. rsc.org For very strong, non-nucleophilic bases like DBU, a much lower concentration (e.g., 2%) is sufficient to catalyze the deprotection, but it is often paired with a scavenger like 5% piperazine.

Reaction Kinetics: The time required for complete deprotection can vary depending on the specific amino acid residue being deprotected and the growing peptide sequence. For most residues, deprotection with 20% piperidine/DMF is complete within minutes. However, for sterically hindered residues or within aggregating sequences, longer reaction times or double deprotection steps may be necessary. scielo.org.mx Kinetic studies comparing reagents like piperidine, 4-methylpiperidine, and piperazine show that while the piperidine-based reagents are generally faster, piperazine's performance can be sequence-dependent. sigmaaldrich.com The use of microwave irradiation can dramatically accelerate the deprotection reaction, allowing for complete Fmoc removal in as little as one minute. iris-biotech.de

N-α-Fmoc Deprotection Protocols in SPPS

Mitigation of Peptide Side Reactions

During solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, several side reactions can occur, leading to impurities that are often difficult to remove. nih.goviris-biotech.de The incorporation of non-proteinogenic amino acids and conformationally constrained building blocks, such as those derived from This compound , can alter the local peptide backbone conformation, thereby mitigating common side reactions.

Aspartimide Formation: Aspartimide formation is a significant side reaction in Fmoc-based SPPS, especially in sequences containing aspartic acid (Asp), as the peptide backbone amide nitrogen can attack the side-chain ester. iris-biotech.denih.gov This reaction is catalyzed by the basic conditions of the piperidine solution used for Fmoc deprotection. iris-biotech.desigmaaldrich.com The formation of the aspartimide intermediate can lead to racemization at the α-carbon of the Asp residue and the formation of β- and α-piperidide adducts, which are challenging to separate from the target peptide. sigmaaldrich.compeptide.com

Strategies to minimize aspartimide formation often involve using sterically bulky protecting groups on the Asp side chain or modifying the deprotection conditions. sigmaaldrich.combiotage.com An alternative approach involves modifying the peptide backbone itself. Incorporating a rigid structure like the piperidine ring adjacent to a susceptible residue can sterically hinder the formation of the succinimide (B58015) ring required for the side reaction. The fixed dihedral angles of the piperidine scaffold can prevent the peptide backbone from adopting the necessary conformation for the nucleophilic attack to occur. While direct studies on This compound for this specific purpose are not prevalent, the principle of using conformationally locked building blocks to prevent unwanted cyclization reactions is a well-established strategy in peptide chemistry.

Racemization at Chiral Centers: Racemization is another critical issue in peptide synthesis, occurring when the α-proton of an amino acid is abstracted during the activation step for coupling. nih.gov This leads to the formation of diastereomeric impurities that can be difficult to purify and can have significant impacts on the biological activity of the final peptide. While coupling reagents have been developed to minimize racemization, certain amino acids remain particularly susceptible. nih.gov

The use of sterically demanding building blocks can suppress racemization by shielding the α-proton from the base. The rigid chair-like conformation of the piperidine ring introduced by This compound can provide significant steric hindrance around the adjacent coupling site, thereby reducing the likelihood of epimerization.

| Side Reaction | Mechanism | Mitigation Strategy with Piperidine Building Block |

| Aspartimide Formation | Nucleophilic attack of the backbone N-H on the Asp side-chain ester under basic conditions. iris-biotech.denih.gov | The rigid piperidine scaffold can enforce a local conformation that is unfavorable for the required cyclization, sterically blocking the reaction. |

| Racemization | Abstraction of the α-proton of the activated amino acid by a base, leading to loss of stereochemistry. nih.gov | The steric bulk of the adjacent piperidine ring can hinder access to the α-proton, thereby preserving the stereochemical integrity of the chiral center. |

Cleavage from Solid Supports and Post-Synthetic Processing

The final stage of solid-phase peptide synthesis involves the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. thermofisher.comsigmaaldrich.com This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to trap the reactive cationic species generated during the deprotection process. thermofisher.comsigmaaldrich.com

Peptides incorporating This compound are generally compatible with standard cleavage protocols. Before cleavage, the N-terminal Fmoc group must be removed with a piperidine solution. sigmaaldrich.com The resin is then typically washed thoroughly with solvents like dichloromethane (DCM) and dried before treatment with the cleavage cocktail. thermofisher.comsigmaaldrich.com

A common cleavage cocktail for many peptides is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.com The duration of the cleavage reaction is typically 2-4 hours at room temperature. thermofisher.com The presence of the hydroxymethyl group on the piperidine ring is generally stable to TFA and does not require a protecting group, simplifying the synthesis. After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, isolated by centrifugation, washed, and then lyophilized for purification, often by reverse-phase high-performance liquid chromatography (RP-HPLC). thermofisher.comuci.edu The specific choice of scavengers and cleavage conditions may need to be optimized depending on the other amino acids present in the peptide sequence, particularly residues like Trp, Met, Cys, and Arg. thermofisher.com

Typical Cleavage and Post-Synthetic Processing Steps:

Final Fmoc Deprotection: Treatment with 20% piperidine in DMF. nih.gov

Resin Washing: Thorough washing with DMF, DCM, and methanol (B129727) to remove residual reagents. sigmaaldrich.com

Resin Drying: Drying the peptidyl-resin under vacuum. sigmaaldrich.com

Cleavage: Incubation with a TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours. thermofisher.com

Peptide Precipitation: Precipitation of the crude peptide in cold diethyl ether. thermofisher.com

Isolation and Purification: Isolation via centrifugation, followed by purification using RP-HPLC. uci.edu

Scaffold in Drug Discovery and Development

The piperidine motif is one of the most ubiquitous N-heterocycles found in pharmaceuticals. nih.gov Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility when protonated, and its ability to adopt a stable, three-dimensional chair conformation that can present substituents in well-defined spatial orientations. This compound serves as a key building block for introducing this valuable scaffold into potential drug candidates.

Design and Synthesis of Piperidine-Based Drug Candidates

The piperidine ring acts as a versatile scaffold, or central core structure, upon which various functional groups can be appended to interact with biological targets. nih.gov Its use is widespread in the development of agents targeting the central nervous system, as well as in anticancer and antiviral drugs. news-medical.netnih.govnih.gov The synthesis of complex piperidine-containing molecules can be challenging; however, using pre-functionalized building blocks like This compound simplifies their incorporation into larger molecules, particularly peptidomimetics or other compounds assembled using SPPS-like methodologies. news-medical.net The Fmoc-protected nitrogen allows for stepwise addition, while the hydroxymethyl group provides a handle for further functionalization or can act as a key pharmacophoric feature itself.

Exploration of 3-Dimensional Chemical Space for Enhanced Bioactivity

Modern drug discovery has increasingly focused on moving away from flat, two-dimensional aromatic structures towards more three-dimensional molecules. nih.govwhiterose.ac.uk Molecules with greater 3D complexity often exhibit improved selectivity, better physicochemical properties, and can access novel biological targets. nih.gov The saturated, non-planar nature of the piperidine ring makes it an ideal scaffold for exploring this 3D chemical space. nih.govwhiterose.ac.uk

Unlike flat aromatic rings, the chair conformation of a piperidine ring projects its substituents in distinct axial and equatorial orientations. This allows for the precise spatial arrangement of pharmacophoric groups to match the topology of a protein's binding site. By providing access to a diverse range of 3D structures, piperidine-based fragments can lead to the discovery of compounds with enhanced bioactivity and improved drug-like properties. nih.gov Building blocks such as This compound are instrumental in systematically introducing this 3D character into screening libraries and lead compounds. whiterose.ac.uk

| Feature | 2D Scaffolds (e.g., Benzene) | 3D Scaffolds (e.g., Piperidine) |

| Geometry | Planar | Non-planar (chair/boat conformations) |

| Substituent Orientation | In-plane, fixed angles | Axial and equatorial, defined spatial vectors |

| Chemical Space | Limited, well-explored | Vast, underexplored nih.gov |

| Drug-like Properties | Often associated with higher lipophilicity and lower solubility | Can lead to improved solubility and metabolic stability |

Contribution to Pharmacophore Identification and Structure-Activity Relationship (SAR) Studies

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov Structure-Activity Relationship (SAR) studies involve systematically modifying a lead compound's structure to understand which features are critical for activity and to optimize its potency and selectivity. nih.govnih.govrsc.org

The rigid, well-defined geometry of the piperidine scaffold makes it an excellent tool for SAR studies. nih.govmssm.edu By incorporating This compound and its derivatives into a molecule, chemists can rigidly constrain the relative positions of different functional groups. For example, the hydroxymethyl group at the 2-position is held in a specific spatial relationship to the nitrogen atom and any other substituents on the ring. This allows researchers to probe the importance of this specific geometry for binding to a target protein. By synthesizing and testing a series of analogues with modifications to the piperidine core, a clear picture of the pharmacophore can be developed, guiding the design of more potent and selective drug candidates. nih.govnih.gov

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Separation and Purity Determination

Chromatography is the cornerstone for assessing the purity of 1-Fmoc-2-(hydroxymethyl)piperidine. The selection of a specific technique is dictated by the physicochemical properties of the compound and the analytical question at hand, be it routine purity assessment or the trace-level detection of impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound. Given the compound's structure, which includes a bulky, non-polar Fmoc group and a polar hydroxymethylpiperidine moiety, reversed-phase HPLC is the method of choice.

A typical HPLC setup for analyzing this compound would involve a C18 stationary phase. The non-polar C18 chains interact with the hydrophobic fluorenyl group, while the polar mobile phase allows for the elution of the compound. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often containing a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. phenomenex.comphenomenex.com Detection is commonly performed using a UV detector, leveraging the strong absorbance of the fluorenyl group, typically at wavelengths around 220 nm or 265 nm. phenomenex.com

Table 1: Illustrative HPLC Method for Purity Determination of this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This method allows for the separation of this compound from potential impurities, such as starting materials or by-products from its synthesis.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's high molecular weight and low volatility. The high temperatures required for volatilization could lead to thermal degradation, particularly the cleavage of the Fmoc protecting group.

However, GC-MS could be employed for the analysis of potential volatile impurities or for the analysis of the piperidine (B6355638) core after a derivatization step to increase volatility and thermal stability. nih.gov For instance, the hydroxymethyl group could be silylated. Nevertheless, for routine purity analysis of the intact molecule, HPLC remains the superior technique.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the characterization of this compound, providing not only retention time data but also mass-to-charge ratio (m/z) information, which confirms the compound's identity.

For LC-MS analysis, mobile phase modifiers like TFA are often replaced with formic acid, which is more compatible with mass spectrometry ionization sources such as electrospray ionization (ESI). phenomenex.com ESI would typically generate the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the identity of the compound and any impurities. Tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, yielding structural information about the molecule.

Table 2: Representative LC-MS Parameters for this compound

| Parameter | Condition |

| LC System | UPLC/HPLC with C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (e.g., m/z 100-1000) |

| Expected Ion | [C₂₁H₂₃NO₃+H]⁺ |

Chiral Chromatography for Enantiomeric Resolution

Since this compound is a chiral compound, it is often necessary to separate its enantiomers, (R)-1-Fmoc-2-(hydroxymethyl)piperidine and (S)-1-Fmoc-2-(hydroxymethyl)piperidine. Chiral chromatography is the primary technique used for this purpose.

The successful enantiomeric resolution of this compound is highly dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds, including Fmoc-protected amino acids. phenomenex.comresearchgate.net Columns like Lux Cellulose and Chiralpak are often employed. sigmaaldrich.com

These CSPs provide a chiral environment through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to differential retention of the two enantiomers. The development of new CSPs is an ongoing area of research, aiming to broaden the scope and improve the efficiency of chiral separations. sigmaaldrich.com For Fmoc-protected cyclic amino acids like pipecolinic acid (a close analog), macrocyclic glycopeptide-based CSPs such as CHIROBIOTIC T and R have also proven effective. sigmaaldrich.com

Once a chiral separation method is developed, it can be used to quantify the enantiomeric excess (ee) of a sample. The enantiomeric excess is a measure of the purity of one enantiomer with respect to the other and is calculated from the peak areas of the two enantiomers in the chromatogram.

The formula for calculating enantiomeric excess is: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

For accurate quantification, baseline resolution (Rs > 1.5) between the two enantiomeric peaks is desirable. phenomenex.com The mobile phase composition, including the type and concentration of the organic modifier and any additives, is optimized to achieve the best possible separation.

Table 3: Example Chiral HPLC Method for Enantiomeric Resolution

| Parameter | Condition |

| Column | Lux Cellulose-2, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile / 20mM Ammonium Trifluoroacetate |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 220 nm |

This method would allow for the separation and subsequent quantification of the (R) and (S) enantiomers of this compound, which is critical for applications where stereochemical purity is paramount.

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for the detailed analysis of this compound. They provide insights into the molecular structure, the presence of specific functional groups, and can be adapted for real-time monitoring of reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the well-characterized spectra of its constituent parts: the fluorenylmethoxycarbonyl (Fmoc) group, the piperidine ring, and the hydroxymethyl substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the Fmoc group, typically in the range of 7.2 to 7.9 ppm. The single proton at the 9-position of the fluorenyl group would likely appear as a triplet. The methylene (B1212753) protons of the Fmoc group's CH₂O moiety would also be observable. The protons on the piperidine ring and the hydroxymethyl group would resonate in the upfield region, generally between 1.0 and 4.5 ppm, with their specific shifts and multiplicities depending on their chemical environment and stereochemistry.

| Predicted ¹H NMR Chemical Shifts | |

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic (Fmoc) | 7.2 - 7.9 |

| Methine (Fmoc, C9-H) | ~4.2 |

| Methylene (Fmoc, CH₂O) | ~4.4 |

| Piperidine Ring & CH₂OH | 1.0 - 4.5 |

| Hydroxyl (OH) | Variable, depends on solvent and concentration |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The aromatic carbons of the Fmoc group would generate signals in the 120-145 ppm region. The carbonyl carbon of the carbamate (B1207046) linkage is expected around 155 ppm. The carbons of the piperidine ring and the hydroxymethyl group would appear in the more shielded region of the spectrum.

| Predicted ¹³C NMR Chemical Shifts | |

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~155 |

| Aromatic (Fmoc) | 120 - 145 |

| Methylene (Fmoc, CH₂O) | ~67 |

| Methine (Fmoc, C9) | ~47 |

| Piperidine Ring & CH₂OH | 20 - 70 |

Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., Fmoc Group Quantification)

UV-Vis spectroscopy is a critical tool for quantifying the amount of Fmoc-protected compounds, including this compound, especially when it is attached to a solid support like a resin in peptide synthesis. The principle lies in the cleavage of the Fmoc protecting group using a base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). This treatment liberates the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. biosynth.com This adduct has a strong UV absorbance at specific wavelengths, most commonly around 301 nm. researchgate.net

By measuring the absorbance of the solution containing the cleaved adduct and applying the Beer-Lambert law, the concentration, and thus the quantity of the original Fmoc-protected compound, can be accurately determined. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct in 20% piperidine in DMF is often cited as approximately 7800 M⁻¹cm⁻¹ at 301 nm. biosynth.com

| UV-Vis Quantification Parameters | |

| Analyte | Dibenzofulvene-piperidine adduct |

| Wavelength (λmax) | ~301 nm |

| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ |

| Cleavage Reagent | 20% Piperidine in DMF |

This method is routinely used to determine the loading capacity of resins in solid-phase synthesis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound. The IR spectrum would be characterized by the vibrational frequencies of the carbamate, hydroxyl, and aromatic moieties.

| Expected IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (carbamate) | 1680-1720 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol and carbamate) | 1000-1300 |

Mass Spectrometry Techniques (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for determining the molecular weight of this compound and for confirming its identity. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of the elemental composition.

| Expected ESI-MS Ions | |

| Ion | Expected m/z |

| [M+H]⁺ | 338.1705 |

| [M+Na]⁺ | 360.1525 |

| [M+K]⁺ | 376.1264 |

| M = C₂₁H₂₃NO₃ (Exact Mass: 337.1678) |

Fragmentation patterns in tandem MS (MS/MS) experiments could further confirm the structure by showing losses of characteristic fragments, such as the fluorenylmethyl group or the hydroxymethyl group.

Qualitative Chemical Tests for Reaction Progress Monitoring (e.g., Ninhydrin Test)

Qualitative chemical tests offer a rapid and simple way to monitor the progress of reactions involving this compound, particularly the cleavage of the Fmoc group.

The Ninhydrin Test is widely used to detect the presence of primary and secondary amines. byjus.commicrobenotes.com After the deprotection of this compound to yield 2-(hydroxymethyl)piperidine, a secondary amine, a small sample of the reaction mixture (for example, a few resin beads in solid-phase synthesis) can be tested.

Computational and Theoretical Investigations of 1 Fmoc 2 Hydroxymethyl Piperidine Systems

Molecular Modeling and Conformational Analysis

The piperidine (B6355638) ring in 1-Fmoc-2-(hydroxymethyl)piperidine can, in principle, adopt several conformations, with the chair, boat, and twist-boat forms being the most common. The presence of the bulky N-(9-fluorenylmethoxycarbonyl) (Fmoc) group and the 2-(hydroxymethyl) substituent significantly influences the conformational equilibrium. The large steric demand of the Fmoc group, an N-acyl substituent, can lead to substantial changes in the ring's geometry compared to an unsubstituted piperidine. tandfonline.com

Furthermore, the exocyclic hydroxymethyl group at the C2 position introduces additional conformational flexibility. Rotation around the C2-C(hydroxymethyl) bond leads to different rotamers, typically described by the gauche/trans relationship of the substituents. Quantum mechanical calculations are often employed to determine the potential energy surface of such rotations and identify the most stable arrangements. researchgate.netnih.govresearchgate.net The orientation of the hydroxymethyl group can be stabilized by intramolecular hydrogen bonding, for example, between the hydroxyl proton and the oxygen atom of the Fmoc carbonyl group, which would favor specific conformations.

A systematic conformational search using molecular mechanics force fields, followed by higher-level quantum mechanical calculations (like Density Functional Theory - DFT), can be used to identify and rank the energies of the stable conformers of this compound. These calculations can elucidate the preferred orientation of both the Fmoc and hydroxymethyl groups and the puckering of the piperidine ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Piperidine Ring Conformation | Hydroxymethyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair (axial hydroxymethyl) | Gauche | 0.00 |

| 2 | Chair (equatorial hydroxymethyl) | Trans | 1.5 |

| 3 | Twist-Boat | Gauche | 3.2 |

| 4 | Boat | Trans | 5.8 |

Note: This table presents hypothetical data for illustrative purposes. The actual relative energies would be determined by detailed computational studies.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on transition states, intermediates, and reaction energetics. nih.gov For this compound, a key reaction of interest is the deprotection of the Fmoc group, which is typically achieved using a secondary amine base like piperidine. nih.govtotal-synthesis.com

The mechanism of Fmoc deprotection involves a base-mediated β-elimination. total-synthesis.com Computational studies, often using DFT methods, can model this entire process. nih.gov The first step involves the abstraction of the acidic proton on the fluorenyl ring by the base. Quantum chemical calculations can determine the acidity (pKa) of this proton and the energy barrier for its removal. Following deprotonation, the resulting anion undergoes elimination to release the free amine and form a dibenzofulvene-base adduct.

By calculating the potential energy surface of the reaction, chemists can identify the transition state structures and their corresponding activation energies. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions, such as the choice of base or solvent. For instance, comparing the calculated activation energies for Fmoc removal using different amines (e.g., piperidine vs. 4-methylpiperidine) can predict their relative efficiencies as deprotection reagents. nih.gov

Table 2: Hypothetical Activation Energies for the Deprotection of this compound

| Base | Solvent | Calculated Activation Energy (kcal/mol) |

| Piperidine | Dimethylformamide (DMF) | 15.2 |

| 4-Methylpiperidine (B120128) | Dimethylformamide (DMF) | 15.8 |

| Piperazine (B1678402) | Dimethylformamide (DMF) | 16.5 |

| Diisopropylamine | Dimethylformamide (DMF) | 18.1 |

Note: This table contains hypothetical data for illustrative purposes. The values would be derived from quantum chemical calculations of the reaction mechanism.

In Silico Studies for Drug Design and Ligand-Receptor Interactions Involving Piperidine Scaffolds

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. researchgate.net The deprotected form of this compound, which is 2-(hydroxymethyl)piperidine, and its derivatives are therefore of significant interest in drug discovery. In silico methods play a vital role in identifying and optimizing these molecules as potential new drugs. researchgate.net

One common approach is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov By analyzing a set of known active piperidine-containing ligands, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophoric features and are likely to be active.

Molecular docking is another powerful in silico technique. researchgate.net If the three-dimensional structure of a biological target (e.g., a receptor or enzyme) is known, derivatives of 2-(hydroxymethyl)piperidine can be computationally "docked" into the active site. tandfonline.comnih.govrsc.org Docking algorithms predict the binding mode and affinity of the ligand, providing a "docking score" that can be used to rank potential drug candidates. benthamdirect.com This allows for the prioritization of compounds for synthesis and biological testing, saving considerable time and resources. For example, derivatives could be designed to interact with specific residues in a target protein, such as the µ-opioid receptor or acetyl-CoA carboxylase. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed. nih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of piperidine derivatives, the activity of new, unsynthesized analogs can be predicted.

Table 3: Hypothetical Molecular Docking Results of 2-(hydroxymethyl)piperidine Derivatives against a Target Protein

| Derivative | Modification on Piperidine | Docking Score (kcal/mol) | Key Interacting Residues |

| A | N-benzyl | -8.5 | Tyr128, Asp144 |

| B | N-phenethyl | -9.2 | Tyr128, Asp144, Phe221 |

| C | N-(4-fluorobenzyl) | -8.8 | Tyr128, Asp144, Ser312 |

| D | N-benzoyl | -7.9 | Gln112, Tyr128 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating how in silico docking can guide the selection of derivatives for synthesis.

Q & A

Advanced Research Question

- FTIR/Raman : Identify functional groups (e.g., Fmoc carbonyl at ~1700 cm⁻¹, hydroxymethyl C-O stretching at ~1050 cm⁻¹) .

- NMR : Use - and -NMR to resolve stereochemistry. For example, the piperidine ring protons exhibit distinct splitting patterns (e.g., axial vs. equatorial hydroxymethyl groups) .

- UV-Vis : Monitor Fmoc deprotection kinetics via absorbance at 301 nm .

Case Study : DFT-based vibrational analysis can predict spectral features and validate experimental data for hydroxymethyl-piperidine derivatives .

How does the hydroxymethyl group in this compound influence its biological activity in drug design?

Advanced Research Question

The hydroxymethyl group enhances solubility and enables functionalization (e.g., glycosylation or esterification). Applications include:

- Iminosugar Analogues : Mimic carbohydrates to inhibit glycosidases, as seen in DNJ (1-deoxynojirimycin) derivatives .

- Peptide Backbone Modification : Introduce rigidity or hydrogen-bonding motifs in peptide therapeutics .

Experimental Validation : Compare IC₅₀ values of hydroxymethyl-substituted vs. unsubstituted piperidine derivatives in enzyme inhibition assays .

What contradictions exist in the biosynthetic pathways of hydroxymethyl-piperidine derivatives like DNJ, and how can they be resolved?

Advanced Research Question

Discrepancies in precursor incorporation (e.g., Shibano et al. vs. Hardick et al.) suggest alternative cyclization mechanisms:

- Contradiction : C-1 of glucose was proposed to form C-1 of DNJ, but later studies indicate 2-(hydroxymethyl)piperidine intermediates may arise from lysine via cadaverine .

- Resolution : Use -labeled glucose and LC-MS/MS to trace carbon flow in microbial/plant systems .

Methodological Note : Combine transcriptomics (e.g., Mulberry DNJ biosynthesis genes) with in vitro enzyme assays to validate pathways .

How can computational methods aid in the design of this compound-based inhibitors?

Advanced Research Question

- Molecular Docking : Predict binding modes of hydroxymethyl-piperidine derivatives to target proteins (e.g., glycosidases) using AutoDock Vina .

- NBO Analysis : Study intramolecular hydrogen bonding to optimize inhibitor stability .

- DFT Calculations : Compute HOMO-LUMO gaps to assess reactivity and guide functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.